4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Catalog No.
S11565781
CAS No.
M.F
C19H15ClN2O3S
M. Wt
386.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}a...

Product Name

4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

IUPAC Name

4-[[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

InChI

InChI=1S/C19H15ClN2O3S/c20-16-4-2-1-3-15(16)18-22-14(11-26-18)9-17(23)21-10-12-5-7-13(8-6-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25)

InChI Key

HYWSBKJQJJYICG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O)Cl

The compound 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic molecule notable for its intricate structure. It consists of a benzoic acid moiety linked to a thiazole ring that incorporates a chlorophenyl substituent. This compound is part of the thiazole derivatives class, which are recognized for their diverse biological activities and potential applications in medicinal chemistry.

The molecular formula of this compound is C16H15ClN2O2SC_{16}H_{15}ClN_2O_2S, and it features several functional groups that contribute to its chemical reactivity and biological properties. The presence of both the thiazole and benzoic acid components indicates potential interactions with various biological targets, making it a subject of interest in pharmaceutical research.

The chemical behavior of 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can be analyzed through several typical reactions associated with carboxylic acids and amines:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive towards bases.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The amine group can react with carboxylic acids to form amides, which may be relevant for synthesizing derivatives.
  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, which could modify the compound's structure for enhanced activity.

These reactions are crucial for modifying the compound to improve its biological properties or to create new derivatives.

Compounds containing thiazole rings, including 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid, have been extensively studied for their biological activities. Potential biological activities include:

  • Antimicrobial Activity: Thiazole derivatives often exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties: The structural components may interact with cancer cell pathways, offering potential therapeutic applications in oncology.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Research into this compound's specific biological effects is ongoing, and further studies are needed to elucidate its mechanisms of action.

The synthesis of 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can be approached through various synthetic routes. Common methods include:

  • Condensation Reactions: Combining thiazole derivatives with benzoic acid under acidic or basic conditions to form the desired product.
  • Multi-Step Synthesis: Involves the preparation of intermediates such as thiazole and chlorophenyl compounds followed by their coupling.
  • Use of Catalysts: Employing catalysts like potassium carbonate or silver carbonate to facilitate the formation of the target compound.

Optimizing reaction conditions such as temperature and solvent choice can significantly impact yield and purity.

The unique structural features of 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid suggest various applications:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Biochemical Research: Understanding its interactions with biological targets can provide insights into disease mechanisms and treatment strategies.
  • Agricultural Chemistry: If proven effective against plant pathogens, it could also find applications in agrochemicals.

Interaction studies typically focus on the binding affinity of 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid to specific biological targets such as enzymes or receptors. Techniques employed may include:

  • Molecular Docking Studies: To predict how the compound interacts with target proteins at the molecular level.
  • Binding Affinity Assays: To measure how strongly the compound binds to various receptors or enzymes.
  • In Vivo Studies: To evaluate the therapeutic effects and safety profile in living organisms.

These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Amino-1,3-thiazoleThiazole ringAntimicrobial
2-ChlorobenzamideChlorophenyl groupAnticancer
Cyclohexanecarboxylic acidCyclohexane structureAnti-inflammatory
3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acidSimilar thiazole and benzoic structureAntimicrobial & anticancer

The uniqueness of 4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid lies in its combination of functionalities that may enhance solubility and bioavailability compared to simpler analogs. This distinctive structure could lead to novel therapeutic applications not achievable with less complex derivatives.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

386.0491912 g/mol

Monoisotopic Mass

386.0491912 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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